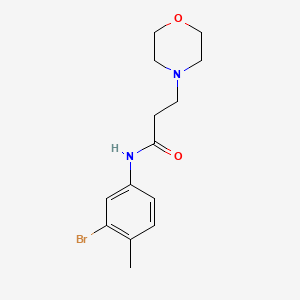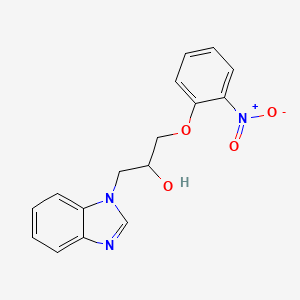![molecular formula C34H34N2O2 B11086250 N-benzyl-1-[4-(benzylcarbamoyl)phenyl]-1,2,2-trimethyl-2,3-dihydro-1H-indene-5-carboxamide](/img/structure/B11086250.png)
N-benzyl-1-[4-(benzylcarbamoyl)phenyl]-1,2,2-trimethyl-2,3-dihydro-1H-indene-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~5~-BENZYL-1-{4-[(BENZYLAMINO)CARBONYL]PHENYL}-1,2,2-TRIMETHYL-5-INDANECARBOXAMIDE is a complex organic compound with a unique structure that includes benzyl, phenyl, and indane groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N5-BENZYL-1-{4-[(BENZYLAMINO)CARBONYL]PHENYL}-1,2,2-TRIMETHYL-5-INDANECARBOXAMIDE typically involves multiple steps, including the formation of intermediate compounds. Common synthetic routes may involve:
Formation of the indane core: This can be achieved through Friedel-Crafts alkylation or acylation reactions.
Introduction of the benzyl and phenyl groups: This step may involve Suzuki-Miyaura coupling reactions, which are known for their mild and functional group tolerant conditions.
Final amide formation: The final step often involves the coupling of the benzylamine with the carboxylic acid derivative to form the amide bond.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N~5~-BENZYL-1-{4-[(BENZYLAMINO)CARBONYL]PHENYL}-1,2,2-TRIMETHYL-5-INDANECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl and phenyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO~4~), chromium trioxide (CrO~3~).
Reduction: Hydrogen gas (H~2~) with palladium (Pd) catalyst.
Substitution: Sodium hydride (NaH), sodium amide (NaNH~2~).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N~5~-BENZYL-1-{4-[(BENZYLAMINO)CARBONYL]PHENYL}-1,2,2-TRIMETHYL-5-INDANECARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antiviral and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N5-BENZYL-1-{4-[(BENZYLAMINO)CARBONYL]PHENYL}-1,2,2-TRIMETHYL-5-INDANECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Indole derivatives: Known for their diverse biological activities.
Benzylamines: Commonly used in organic synthesis and have various chemical properties.
Uniqueness
N~5~-BENZYL-1-{4-[(BENZYLAMINO)CARBONYL]PHENYL}-1,2,2-TRIMETHYL-5-INDANECARBOXAMIDE is unique due to its specific combination of benzyl, phenyl, and indane groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C34H34N2O2 |
|---|---|
Molecular Weight |
502.6 g/mol |
IUPAC Name |
N-benzyl-1-[4-(benzylcarbamoyl)phenyl]-1,2,2-trimethyl-3H-indene-5-carboxamide |
InChI |
InChI=1S/C34H34N2O2/c1-33(2)21-28-20-27(32(38)36-23-25-12-8-5-9-13-25)16-19-30(28)34(33,3)29-17-14-26(15-18-29)31(37)35-22-24-10-6-4-7-11-24/h4-20H,21-23H2,1-3H3,(H,35,37)(H,36,38) |
InChI Key |
DGJVWAFHIMZFGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C1(C)C3=CC=C(C=C3)C(=O)NCC4=CC=CC=C4)C=CC(=C2)C(=O)NCC5=CC=CC=C5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2E)-3-{4-[(2-chlorobenzyl)oxy]phenyl}-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B11086172.png)
![ethyl 2-{[(5-{[(4-tert-butylphenyl)carbonyl]amino}-1-phenyl-1H-pyrazol-4-yl)carbonyl]amino}benzoate](/img/structure/B11086178.png)
![4-Chlorophenyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B11086180.png)
![(2Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-N-(4-ethoxyphenyl)-2-[(2-fluorophenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11086183.png)
![2-[(5-{[(4-fluorophenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-methylphenyl)ethanone](/img/structure/B11086191.png)

![N-(5-chloro-2-methylphenyl)-2-{[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B11086216.png)
![3-methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]-N-[2-(2,2,2-trifluoroethoxy)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B11086221.png)
![2-[(6-Methoxy-2-methylquinolin-4-yl)amino]phenol](/img/structure/B11086228.png)


![4-chloro-N-[1-(4-fluorophenyl)-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide](/img/structure/B11086248.png)
![1,2,4-Oxadiazole, 5-[(4-methoxyphenyl)methyl]-3-[4-(1H-pyrrol-1-yl)phenyl]-](/img/structure/B11086251.png)
